molecular formula C29H32N4O6S B1663879 Ruboxistaurin mesylate CAS No. 192050-59-2

Ruboxistaurin mesylate

Cat. No.: B1663879
CAS No.: 192050-59-2
M. Wt: 564.7 g/mol
InChI Key: DUHQBKLTAVUXFF-FERBBOLQSA-N
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Preparation Methods

The synthesis of LY 333531 mesylate involves several steps. One common synthetic route starts with the hydrolysis of a macrocycle with potassium hydroxide in refluxing ethanol to yield an anhydride. This anhydride is then treated with hexamethyldisilazane and methanol in dimethylformamide at 80°C to afford an intermediate compound. Detritylation of this intermediate with hydrochloric acid in dichloromethane or ethanol gives an alcohol, which is then treated with methanesulfonic anhydride and pyridine in tetrahydrofuran to produce the mesylate. Finally, the desired product is obtained by reacting this mesylate with dimethylamine in tetrahydrofuran or dimethylformamide .

Chemical Reactions Analysis

LY 333531 mesylate undergoes various chemical reactions, including:

Scientific Research Applications

LY 333531 mesylate has been widely used in scientific research due to its selective inhibition of protein kinase C beta. Some of its key applications include:

    Chemistry: Used as a tool compound to study protein kinase C beta signaling pathways.

    Biology: Investigated for its effects on cellular processes regulated by protein kinase C beta.

    Medicine: Explored as a potential therapeutic agent for diabetic retinopathy, diabetic neuropathy, and other complications of diabetes.

    Industry: Utilized in the development of new drugs targeting protein kinase C beta .

Mechanism of Action

LY 333531 mesylate exerts its effects by selectively inhibiting protein kinase C beta. This inhibition is achieved through ATP-dependent competitive binding to the enzyme’s active site. By blocking protein kinase C beta activity, LY 333531 mesylate modulates various cellular processes, including glucose-induced monocyte adhesion and endothelial cell growth. The compound has been shown to ameliorate diabetic hyperalgesia by normalizing cyclic guanosine monophosphate levels in dorsal root ganglion neurons .

Comparison with Similar Compounds

LY 333531 mesylate is unique among protein kinase C beta inhibitors due to its high selectivity and oral bioavailability. Similar compounds include:

Properties

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQBKLTAVUXFF-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172762
Record name Ruboxistaurin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192050-59-2
Record name Ruboxistaurin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192050592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruboxistaurin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUBOXISTAURIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V860VW8AO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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